molecular formula C11H19NO2 B1434414 Ethyl 2-azaspiro[4.4]nonane-4-carboxylate CAS No. 1594591-18-0

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate

Cat. No. B1434414
M. Wt: 197.27 g/mol
InChI Key: GPKKEQNVHAZLQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-azaspiro[4.4]nonane-4-carboxylate is C11H19NO2 . It contains a total of 34 bonds, including 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 five-membered rings, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-azaspiro[4.4]nonane-4-carboxylate is 197.27 . Other physical and chemical properties such as boiling point and storage conditions are not provided in the retrieved sources.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, Silaichev et al. (2013) described its use in the production of ethyl 4-aroyl-1,6-diaryl-3-hydroxy-2-oxo-8-phenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylates, showcasing its role in creating complex molecular structures (Silaichev, Kudrevatykh, Slepukhin, & Maslivets, 2013).

Applications in Drug Discovery

Research by Reddy et al. (2019) highlights the use of ethyl 2-azaspiro[4.4]nonane-4-carboxylate in asymmetric synthesis, crucial for modern drug discovery. Their study achieved highly diastereoselective addition, yielding pure 1-substituted 2-azaspiro compounds, demonstrating its applicability in creating medically relevant structures (Reddy, Waman, Kallure, Nalivela, Begum, Divya, & Kotturi, 2019).

Multicomponent Reactions

Sabitov et al. (2020) explored its use in a three-component condensation process to create ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates. This research underlines its versatility in multicomponent reactions, significant for medicinal chemistry (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).

Advanced Pharmaceutical Synthesis

Kamiński et al. (2008) discussed synthesizing N-phenylamino derivatives of 2-azaspiro[4.4]nonane for pharmaceutical applications. Their work emphasizes the compound's role in developing new pharmacologically active molecules (Kamiński, Obniska, & Dybała, 2008).

Chiral Synthesis and Drug Precursors

D'angelo et al. (2005) utilized this compound in the enantioselective synthesis of key intermediates in drug elaboration, illustrating its importance in producing chiral compounds with high stereochemical fidelity (D'angelo, Dumas, & Pizzonero, 2005).

properties

IUPAC Name

ethyl 2-azaspiro[4.4]nonane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-7-12-8-11(9)5-3-4-6-11/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKKEQNVHAZLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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